molecular formula C21H22N4O3 B5138068 N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide

Numéro de catalogue B5138068
Poids moléculaire: 378.4 g/mol
Clé InChI: ZCBVFZWGATZHCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide, also known as BMS-986205, is a small molecule drug that is currently being studied for its potential therapeutic applications. This drug is a selective inhibitor of the TYK2 enzyme, which plays a crucial role in the immune system and is involved in various inflammatory and autoimmune diseases.

Mécanisme D'action

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide is a selective inhibitor of TYK2, which is a non-receptor tyrosine kinase that is involved in the signaling of several cytokines, including IL-12, IL-23, and type I interferons. TYK2 is a key mediator of the JAK-STAT signaling pathway, which is involved in the regulation of immune response and inflammation. Inhibition of TYK2 by N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide can modulate the immune system and reduce the production of pro-inflammatory cytokines, without affecting other JAK family members. This mechanism of action makes N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide a promising candidate for the treatment of various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide selectively inhibits TYK2 with high potency and specificity, without affecting other JAK family members. In vivo studies in animal models have shown that N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide can reduce the production of pro-inflammatory cytokines and ameliorate the symptoms of autoimmune diseases, such as psoriasis and lupus. The pharmacokinetic and safety profiles of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide have also been evaluated in preclinical studies, and the drug has been shown to have favorable properties, such as good oral bioavailability, low clearance, and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has several advantages for lab experiments, such as its high potency and selectivity for TYK2, which allows for specific modulation of the immune system and cytokine signaling. The drug also has good pharmacokinetic properties, which enable it to be administered orally and achieve high plasma concentrations. However, there are also some limitations for lab experiments with N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide, such as the need for specialized equipment and expertise to synthesize and purify the drug, as well as the potential for off-target effects and toxicity in vivo.

Orientations Futures

There are several future directions for research on N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide, such as:
1. Clinical trials to evaluate the safety and efficacy of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide in humans with autoimmune diseases.
2. Studies to investigate the molecular mechanisms of TYK2 inhibition by N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide and its effects on cytokine signaling and immune response.
3. Development of new formulations and delivery methods for N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide, such as nanoparticles or targeted drug delivery systems.
4. Evaluation of the potential of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide for combination therapy with other drugs or immunotherapies.
5. Studies to explore the role of TYK2 in other diseases and physiological processes, such as cancer, neurodegeneration, and metabolism.
In conclusion, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide is a promising drug candidate for the treatment of various inflammatory and autoimmune diseases, and its selective inhibition of TYK2 offers a unique mechanism of action for modulating the immune system and reducing inflammation. Further research is needed to fully understand the molecular mechanisms and therapeutic potential of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide, and to develop new strategies for its clinical application.

Méthodes De Synthèse

The synthesis of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The key step in the synthesis is the coupling of 2-(4-acetyl-1-piperazinyl)-3-pyridinecarboxylic acid with 1-benzofuran-2-carboxylic acid using a coupling reagent such as HATU or EDCI. The resulting intermediate is then treated with a reducing agent such as NaBH4 to obtain the final product, N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide. The synthesis of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide has been reported in several research articles and patents, and the yield and purity of the product can be optimized by adjusting the reaction conditions and purification methods.

Applications De Recherche Scientifique

N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide is being studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including psoriasis, lupus, rheumatoid arthritis, and inflammatory bowel disease. The TYK2 enzyme is a key mediator of the JAK-STAT signaling pathway, which is involved in the regulation of cytokine signaling and immune response. Inhibition of TYK2 by N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide can modulate the immune system and reduce inflammation, without affecting other JAK family members. The preclinical studies of N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide have shown promising results in animal models of autoimmune diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans.

Propriétés

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-15(26)24-9-11-25(12-10-24)20-17(6-4-8-22-20)14-23-21(27)19-13-16-5-2-3-7-18(16)28-19/h2-8,13H,9-12,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBVFZWGATZHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.